molecular formula C12H16F2 B11767826 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene

1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene

Katalognummer: B11767826
Molekulargewicht: 198.25 g/mol
InChI-Schlüssel: YULHDZVUPYBYEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a 1,1-difluoroethyl group

Vorbereitungsmethoden

The synthesis of 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives that are substituted with tert-butyl and difluoroethyl groups.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where the tert-butyl or difluoroethyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in the study of biological systems and interactions due to its unique structural features.

    Medicine: Research into potential pharmaceutical applications, including drug design and development, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions. The compound’s effects are mediated by its structural features, which influence its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene can be compared with other similar compounds, such as:

    1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene: This compound has a similar structure but with the difluoroethyl group in a different position on the benzene ring.

    tert-Butyl (1-(1,1-difluoroethyl)cyclopropyl)carbamate: This compound features a cyclopropyl group instead of a benzene ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C12H16F2

Molekulargewicht

198.25 g/mol

IUPAC-Name

1-tert-butyl-3-(1,1-difluoroethyl)benzene

InChI

InChI=1S/C12H16F2/c1-11(2,3)9-6-5-7-10(8-9)12(4,13)14/h5-8H,1-4H3

InChI-Schlüssel

YULHDZVUPYBYEJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.